molecular formula C18H18N2O2 B2701697 1-[3-(2-Hydroxyphenyl)-5-phenyl-3,4-dihydropyrazol-2-yl]propan-1-one CAS No. 868155-42-4

1-[3-(2-Hydroxyphenyl)-5-phenyl-3,4-dihydropyrazol-2-yl]propan-1-one

Cat. No. B2701697
CAS RN: 868155-42-4
M. Wt: 294.354
InChI Key: PDVABKMQMJXDPZ-UHFFFAOYSA-N
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Description

1-[3-(2-Hydroxyphenyl)-5-phenyl-3,4-dihydropyrazol-2-yl]propan-1-one, also known as HPD, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. HPD is a member of the pyrazolone family and is synthesized through a multi-step process involving the condensation of various reagents.

Scientific Research Applications

Synthesis and Characterization

Compounds with a pyrazoline backbone, similar to 1-[3-(2-Hydroxyphenyl)-5-phenyl-3,4-dihydropyrazol-2-yl]propan-1-one, have been synthesized and characterized to understand their chemical properties better. For example, a new series of hydroxy pyrazolines were synthesized through the reaction of various thiosemicarbazides, demonstrating the potential for creating a diverse range of derivatives for further exploration in chemical and biological applications (Parveen, Iqbal, & Azam, 2008).

Antimicrobial and Antioxidant Activities

Several studies have focused on the antimicrobial and antioxidant properties of pyrazoline derivatives. For instance, chitosan Schiff bases incorporating heterocyclic moieties, including pyrazoline derivatives, have been synthesized and evaluated for their antimicrobial activity, showing potential as bioactive materials (Hamed et al., 2020). Additionally, novel chalcone derivatives, which are structurally related to the core of this compound, have been investigated for their potent antioxidant activities, highlighting their therapeutic potential (Prabakaran, Manivarman, & Bharanidharan, 2021).

Corrosion Inhibition

The application of pyrazoline derivatives in materials science, particularly in corrosion inhibition, is another area of interest. Experimental and computational studies have shown that propanone derivatives of quinoxalin-6-yl-4,5-dihydropyrazole are effective inhibitors of mild steel corrosion in hydrochloric acid, offering insights into the development of new corrosion inhibitors (Olasunkanmi & Ebenso, 2019).

Anticancer Activity

Research into the anticancer properties of compounds structurally related to this compound has revealed promising results. For example, sulfur-containing heterocyclic analogs have been studied for their ability to induce apoptotic cell death in laryngeal carcinoma in vitro, indicating potential avenues for cancer treatment (Haridevamuthu et al., 2023).

properties

IUPAC Name

1-[3-(2-hydroxyphenyl)-5-phenyl-3,4-dihydropyrazol-2-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O2/c1-2-18(22)20-16(14-10-6-7-11-17(14)21)12-15(19-20)13-8-4-3-5-9-13/h3-11,16,21H,2,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDVABKMQMJXDPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N1C(CC(=N1)C2=CC=CC=C2)C3=CC=CC=C3O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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